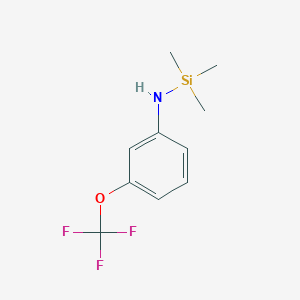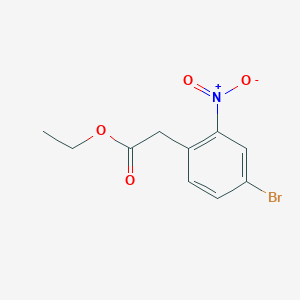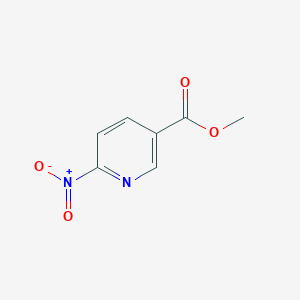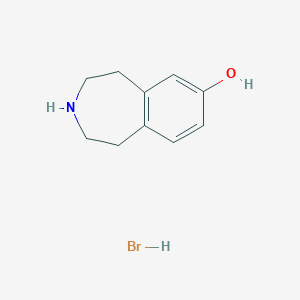
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide
Übersicht
Beschreibung
“2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide” is a chemical compound with the CAS Number: 36132-99-7 . It has a molecular weight of 244.13 . The compound is stored at room temperature and comes in the form of a powder .
Synthesis Analysis
A three-component one-pot approach has been developed for the synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepines . This method uses a rhodium catalyst and does not require phosphine . The protocol tolerates anilines of diverse basicity and yields excellent results .Molecular Structure Analysis
The IUPAC name of the compound is 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide . The InChI code is 1S/C10H13NO.BrH/c12-10-2-1-8-3-5-11-6-4-9(8)7-10;/h1-2,7,11-12H,3-6H2;1H .Physical And Chemical Properties Analysis
The compound has a melting point range of 250-254 degrees Celsius . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Neurological Disorders
- Field : Neurology
- Application : This compound has been used in the development of a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug development toward several neurological disorders .
- Method : A series of 2,3,4,5-tetrahydro-1H-3-benzazepine and 6,7,8,9-tetrahydro-5H-benzo [7]annulen-7-amine analogues were synthesized and tested in vitro via competition binding assay and autoradiography .
- Results : [18F]PF-NB1 emerged as the best performing tracer with respect to specificity and selectivity over σ1 and σ2 receptors and was thus selected for further in vivo evaluation .
Cancer Treatment
- Field : Oncology
- Application : This compound has been used in the design and synthesis of novel anti-cancer agents .
- Method : A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
- Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .
Anti-Implantation Agents
- Field : Reproductive Medicine
- Application : This compound has been used in the synthesis of novel anti-implantation agents .
- Method : 5- Substituted 2,3,4,5- Tetrahydro-1-benzoxepine derivatives have been synthesized .
- Results : The synthesized compounds were evaluated for their anti-implantation activity in mature female Sprague-Dawley rats .
Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors
- Field : Medical Imaging
- Application : This compound has been used in the development of a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug development toward several neurological disorders .
- Method : A series of 2,3,4,5-tetrahydro-1H-3-benzazepine and 6,7,8,9-tetrahydro-5H-benzo [7]annulen-7-amine analogues were synthesized and tested in vitro via competition binding assay and autoradiography .
- Results : [18F]PF-NB1 emerged as the best performing tracer with respect to specificity and selectivity over σ1 and σ2 receptors and was thus selected for further in vivo evaluation .
Anticonvulsant Activity
- Field : Neuropharmacology
- Application : This compound has been used in the development of antiepileptic drugs .
- Method : The compound 2,3,4,5-tetrahydro-7-heptyloxy-1H-2-benzazepin-1-one 4e was synthesized and evaluated for its anticonvulsant activity using the maximal electroshock seizure (MES) test .
- Results : The compound revealed the best anticonvulsant activity, exhibiting a median effective dose (ED50) of 39.4 mg/kg, and a median toxicity dose (TD50) of 392.9 mg/kg, resulting in a protective index (PI) of 10.0, which is a little higher than the PI of the marked antiepileptic drug carbamazepine (PI=6.4) .
Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors
- Field : Medical Imaging
- Application : This compound has been used in the development of a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug development toward several neurological disorders .
- Method : A series of 2,3,4,5-tetrahydro-1H-3-benzazepine and 6,7,8,9-tetrahydro-5H-benzo [7]annulen-7-amine analogues were synthesized and tested in vitro via competition binding assay and autoradiography .
- Results : [18F]PF-NB1 emerged as the best performing tracer with respect to specificity and selectivity over σ1 and σ2 receptors and was thus selected for further in vivo evaluation .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.BrH/c12-10-2-1-8-3-5-11-6-4-9(8)7-10;/h1-2,7,11-12H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHLVMZDODRYHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide | |
CAS RN |
36132-99-7 | |
| Record name | 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

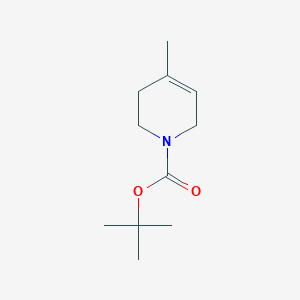
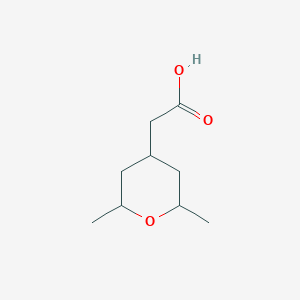
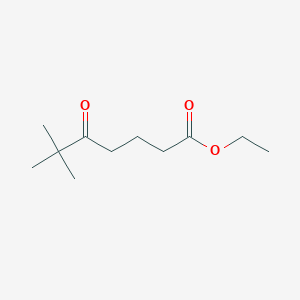
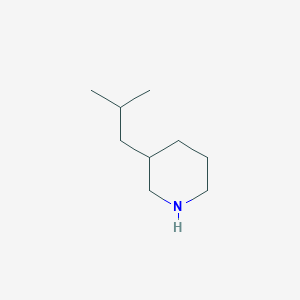
![1,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324300.png)
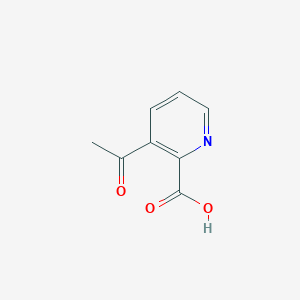
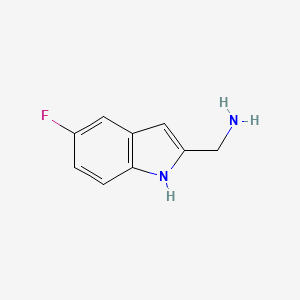
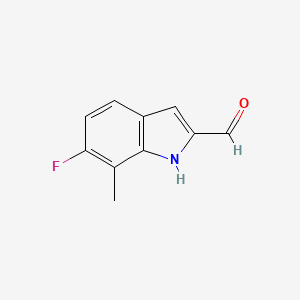
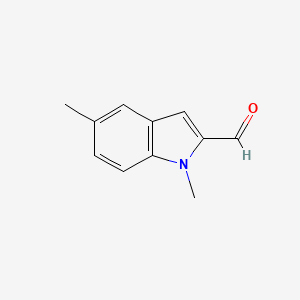
![2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324322.png)
